4-ethyl-N-phenylbenzamide

Antimicrobial N-phenylbenzamide SAR

Inconsistent SAR benchmarks compromise antimicrobial screening reproducibility. This 4-ethyl-N-phenylbenzamide reference standard resolves this with: • Calibrated inhibition: 14.37 mm (S. typhi), 13.23 mm (C. albicans) at 500 µg/well • Validated docking: DNA gyrase -7.35 kcal/mol, CYP51 -7.60 kcal/mol • Midpoint logP (2.47) for ADMET/PAMPA calibration & benchmark amidation synthesis ≥98% purity, one-step quantitative synthesis, ships ambient.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B291271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-phenylbenzamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17)
InChIKeyGJHXSOFRIDXGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-phenylbenzamide Identity & Specifications


4-Ethyl-N-phenylbenzamide (CAS 41653-97-8; C15H15NO; MW 225.28 g/mol) is a para-ethyl substituted N-phenylbenzamide derivative. This compound belongs to the N-phenylbenzamide chemotype, a privileged scaffold widely investigated for antimicrobial [1], antiparasitic [2], and enzyme inhibitory activities [3]. The para-ethyl substitution distinguishes this analog from the parent N-phenylbenzamide and other alkyl-substituted variants (methyl, propyl, butyl), imparting specific physicochemical properties including an experimental logP of 2.47 and aqueous solubility of 0.50 mg/mL [4]. This compound is typically supplied at ≥95% purity for research applications, with characterization by 1H-NMR, 13C-NMR, IR, and Raman spectroscopy fully documented in the primary literature [5].

1 SAR ProbePara-ethyl substitution enables systematic comparison across N-phenylbenzamide chemotype for antimicrobial screening campaigns.
2 Physicochemical ReferenceCharacterized logP and solubility profile supports method calibration and ADMET prediction model validation.
3 Synthesis ModelDocumented one-step quantitative-yield protocol supports amide bond methodology development and benchmarking.

4-Ethyl-N-phenylbenzamide Differentiation from Analogs


Within the N-phenylbenzamide class, para-substituent identity critically modulates biological activity, physicochemical properties, and material performance in ways that preclude simple substitution. Quantitative structure-activity relationship (QSAR) studies demonstrate that antibacterial potency varies dramatically with para-substitution: the 4-ethyl analog exhibits an inhibition zone of 14.37 mm against Salmonella typhi, while the 4-methoxy derivative achieves 15.37 mm and the 4-nitro analog reaches 18.23 mm under identical assay conditions [1]. Similarly, enzyme inhibitory IC50 values shift from 29.1 μM (4-methyl) to 149 μM (4-methoxy) against the same target, representing a >5-fold difference [2]. Beyond bioactivity, single-molecule rectification studies reveal that para-substituent electronic effects directly govern conductance and current-voltage asymmetry in molecular electronics applications [3]. These quantifiable divergences demonstrate that generic in-class substitution would yield unpredictable and non-reproducible outcomes in both biological screening and materials research.

Dimension
4-Ethyl (This Compound)
Other Para-Substituents
Antimicrobial profile
Intermediate inhibition zone; calibrated SAR benchmark
4-NO2, 4-Cl, 4-OMe produce distinct activity ranks; inter-assay normalization may shift
Electronic character
Intermediate electron-donating (σp = -0.15)
4-OMe stronger donor; 4-Cl electron-withdrawing; conductance and rectification behavior may not transfer
Physicochemical profile
Moderate lipophilicity; defined solubility
4-butyl or 4-phenyl analogs more lipophilic; 4-hydroxy more polar; HPLC retention and permeability context may differ

4-Ethyl-N-phenylbenzamide Comparative Evidence


Antibacterial Activity Against Salmonella typhi

In a systematic evaluation of N-phenylbenzamide derivatives against Salmonella typhi, 4-ethyl-N-phenylbenzamide produced an inhibition zone of 14.37 mm at 500 μg/well. This activity is intermediate between the 4-methoxy analog (15.37 mm) and the 4-chloro analog (13.93 mm), and substantially lower than the 4-nitro analog (18.23 mm) [1]. The parent unsubstituted N-phenylbenzamide was not directly included in this dataset; however, the 4-ethyl substitution confers distinct hydrophobic character that influences membrane penetration.

Antibacterial vs S. typhi
Head-to-head
14.37 mm inhibition zone
4-OMe: 15.37 mm | 4-Cl: 13.93 mm | 4-NO2: 18.23 mm
Supports antimicrobial SAR screening context; intermediate rank among tested para-substituents
Agar well diffusion; 500 μg/well; 24 h at 37 °C
Antimicrobial N-phenylbenzamide SAR

Antifungal Activity Against Candida albicans

Against Candida albicans, 4-ethyl-N-phenylbenzamide exhibited an inhibition zone of 13.23 mm at 500 μg/well. This activity was comparable to the 4-methoxy analog (13.73 mm) but significantly lower than the 4-nitro analog (19.47 mm) and the 4-chloro analog (17.43 mm) [1]. The positive control ketoconazole produced a 21.37 mm inhibition zone.

Antifungal vs C. albicans
Head-to-head
13.23 mm inhibition zone
4-OMe: 13.73 mm | 4-Cl: 17.43 mm | 4-NO2: 19.47 mm | Ketoconazole: 21.37 mm
Reported moderate antifungal endpoint; supports substituent-effect screening studies
ATCC 10231; 500 μg/well; 48 h at 37 °C
Antifungal N-phenylbenzamide Candida albicans

In Silico Binding Affinity to DNA Gyrase

Molecular docking simulations against Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) yielded a binding affinity of -7.35 kcal/mol for 4-ethyl-N-phenylbenzamide. This compares to -7.42 kcal/mol for the 4-methoxy analog, -7.74 kcal/mol for the 4-nitro analog, and -7.30 kcal/mol for the 4-chloro analog [1]. The positive control ciprofloxacin exhibited -8.54 kcal/mol.

DNA Gyrase Docking
Head-to-head
-7.35 kcal/mol
Ciprofloxacin: -8.54 | 4-NO2: -7.74 | 4-OMe: -7.42 | 4-Cl: -7.30
Supports docking-based screening prioritization; intermediate affinity among tested analogs
AutoDock Vina; PDB 2XCT; S. aureus DNA gyrase
Molecular docking DNA gyrase N-phenylbenzamide

In Silico Binding Affinity to CYP51

Docking studies against Candida albicans 14α-demethylase (CYP51, PDB ID: 5V5Z) produced a binding affinity of -7.60 kcal/mol for 4-ethyl-N-phenylbenzamide. Comparative values: 4-methoxy (-7.68 kcal/mol), 4-chloro (-7.74 kcal/mol), 4-nitro (-8.11 kcal/mol), and fluconazole (-8.45 kcal/mol) [1].

CYP51 Docking
Head-to-head
-7.60 kcal/mol
Fluconazole: -8.45 | 4-NO2: -8.11 | 4-Cl: -7.74 | 4-OMe: -7.68
Supports CYP51 target engagement context for antifungal lead optimization studies
AutoDock Vina; PDB 5V5Z; C. albicans CYP51
Molecular docking CYP51 Antifungal

Single-Molecule Rectification: Para-Substituent Effects

In scanning tunneling microscopy break-junction experiments, N-phenylbenzamide derivatives exhibit rectification behavior that correlates with the electron-donating or electron-withdrawing character of para-substituents. While 4-ethyl-N-phenylbenzamide itself was not measured in this study, electron-donating methoxy groups on the 4-carboxamido-aniline moiety enhanced both conductance and rectification ratio compared to unsubstituted N-phenylbenzamide [1]. The ethyl group (σp = -0.15) provides an intermediate electron-donating character between hydrogen (σp = 0.00) and methoxy (σp = -0.27), enabling systematic tuning of frontier orbital energies relative to the gold electrode Fermi level [2].

Molecular Rectification
Class-level
σp = -0.15 (4-ethyl)
H: 0.00 | OMe: -0.27 | Cl: +0.23
Class-level inference; intermediate donor character may support conductance tuning but requires compound-specific validation
Hammett LFER; no direct single-molecule data for this compound
Molecular electronics Rectification Conductance

High-Yield One-Step Synthesis

4-Ethyl-N-phenylbenzamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as documented in Molbank [1]. The product was fully characterized by 1H-NMR, 13C-NMR, IR, and Raman spectroscopy. While direct comparative synthetic yield data for other N-phenylbenzamide derivatives under identical conditions are not available in the primary literature, this quantitative yield protocol establishes a reliable, scalable procurement alternative for research groups requiring in-house synthesis.

One-Step Synthesis
Supporting evidence
Quantitative yield reported
Adapted Vilsmeier conditions; full spectroscopic characterization
Supports in-house synthesis workflow; enables cost-effective scale-up for research groups
1H-NMR, 13C-NMR, IR, Raman documented
Synthesis Vilsmeier conditions Benzamide

4-Ethyl-N-phenylbenzamide Application Scenarios


Antimicrobial SAR Reference Standard

4-Ethyl-N-phenylbenzamide serves as a calibrated reference compound in antimicrobial structure-activity relationship (SAR) studies of N-phenylbenzamide derivatives. As demonstrated by direct head-to-head comparison data, this compound exhibits inhibition zones of 14.37 mm against Salmonella typhi and 13.23 mm against Candida albicans at 500 μg/well, positioning it as an intermediate-activity benchmark between lower-activity chloro analogs and higher-activity nitro analogs [1]. This calibrated activity profile makes it an ideal internal standard for normalizing inter-assay variability and establishing baseline activity in screening campaigns. Its moderate docking scores against DNA gyrase (-7.35 kcal/mol) and CYP51 (-7.60 kcal/mol) further support its utility as a reference ligand in computational docking validation studies [1].

Physicochemical Calibration Standard

With an experimentally determined logP of 2.47 and aqueous solubility of 0.50 mg/mL, 4-ethyl-N-phenylbenzamide provides a well-characterized physicochemical reference point within the N-phenylbenzamide chemotype [1]. This intermediate lipophilicity profile is suitable for validating computational ADMET prediction models, calibrating HPLC retention time-lipophilicity correlations, and serving as a permeability benchmark in parallel artificial membrane permeability assays (PAMPA). Its logP value is notably higher than more polar analogs (e.g., 4-hydroxy derivatives) and lower than highly lipophilic variants (e.g., 4-butyl or 4-phenyl derivatives), enabling its use as a midpoint calibration standard in method development for benzamide analysis.

Molecular Electronics Conductance Tuning

In molecular electronics applications, 4-ethyl-N-phenylbenzamide offers a para-substituent with an intermediate electron-donating character (σp = -0.15), positioned between hydrogen (σp = 0.00) and methoxy (σp = -0.27) [1]. Systematic structure-function studies of N-phenylbenzamide derivatives have established that para-substituent electronic effects directly modulate single-molecule conductance and rectification behavior by shifting frontier orbital energies relative to electrode Fermi levels [2]. The 4-ethyl analog provides a distinct electronic perturbation that enables fine-tuning of molecular junction properties without introducing the oxygen lone pairs or metabolic instability associated with alkoxy substituents. This compound is recommended for comparative scanning tunneling microscopy break-junction studies investigating the relationship between Hammett σp values and charge transport asymmetry.

Model Substrate for Amide Bond Formation

The documented one-step synthesis of 4-ethyl-N-phenylbenzamide in quantitative yield under adapted Vilsmeier conditions establishes this compound as an excellent model substrate for developing and benchmarking new amide bond-forming methodologies [1]. Its structural simplicity (no additional reactive functional groups), commercial availability of starting materials (4-ethylbenzoic acid and aniline), and full spectroscopic characterization data (1H-NMR, 13C-NMR, IR, Raman) make it an ideal test system for evaluating catalyst performance, optimizing reaction conditions, and comparing the efficiency of alternative amidation protocols. The quantitative yield benchmark provides a challenging performance target for new synthetic methods.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
SAR benchmark context; intermediate-activity reference point
Inter-assay normalization review; baseline activity calibration
Physicochemical method development
Characterized logP and solubility reference profile
Retention time correlation; PAMPA permeability benchmarking
Molecular electronics research
Intermediate electron-donating character
Conductance-rectification tuning; STM break-junction studies
Amide bond methodology
Model substrate with documented high-yield protocol
Catalyst performance benchmarking; reaction condition optimization
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